molecular formula C9H10FN B3033679 4-Fluoro-1-(3-amino-1-propenyl)benzene CAS No. 112104-04-8

4-Fluoro-1-(3-amino-1-propenyl)benzene

Cat. No. B3033679
CAS RN: 112104-04-8
M. Wt: 151.18 g/mol
InChI Key: DNQXUQBOJXVGEJ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves processes such as the Suzuki–Miyaura coupling , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is another method that has been reported for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-1-(3-amino-1-propenyl)benzene” would be based on the benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds . The compound would have a fluorine atom and a 3-amino-1-propenyl group attached to the benzene ring.


Chemical Reactions Analysis

The chemical reactions involving “4-Fluoro-1-(3-amino-1-propenyl)benzene” would depend on the specific conditions and reagents used. For instance, in the Suzuki–Miyaura coupling, the reaction involves an oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-1-(3-amino-1-propenyl)benzene” would be influenced by its molecular structure. As a benzene derivative, it would likely share some properties with benzene, which is a nonpolar molecule and usually a colorless liquid with a characteristic aroma .

Scientific Research Applications

Mechanical Properties Analysis

The compound, being a prop-2-en-1-one based compound, has been studied for its mechanical properties . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . These properties are crucial in understanding the behavior of materials under different conditions, which can be useful in various fields like materials science and engineering .

Single Crystal Analysis

The compound has been used in the study of single crystal analysis . This involves the investigation of the 3-dimensional shape of the crystal and the correlation between physical parameters and molecular weight . This kind of analysis is important in the field of crystallography and materials science .

Antimicrobial Activity

Similar compounds have been synthesized and screened for their antimicrobial activities . They have shown moderate antimicrobial activity against selected pathogens . This suggests that “3-(4-Fluorophenyl)prop-2-en-1-amine” could potentially be used in the development of new antimicrobial agents .

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques . These techniques provide valuable information about the structure and properties of the compound, which can be useful in various fields like chemistry and pharmacology .

DFT Studies

Density Functional Theory (DFT) studies can be performed on the compound . These studies provide insights into the electronic structure of the compound, which can be useful in understanding its reactivity and other properties .

Synthesis of New Compounds

The compound can serve as a precursor in the synthesis of new compounds . This can lead to the discovery of new materials with unique properties, which can have applications in various fields like materials science, chemistry, and pharmacology .

properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQXUQBOJXVGEJ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)prop-2-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-1-(3-amino-1-propenyl)benzene
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1-(3-amino-1-propenyl)benzene
Reactant of Route 3
4-Fluoro-1-(3-amino-1-propenyl)benzene
Reactant of Route 4
4-Fluoro-1-(3-amino-1-propenyl)benzene
Reactant of Route 5
Reactant of Route 5
4-Fluoro-1-(3-amino-1-propenyl)benzene
Reactant of Route 6
Reactant of Route 6
4-Fluoro-1-(3-amino-1-propenyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.